
1-Bromo-4-pentylbenzene
Overview
Description
1-Bromo-4-pentylbenzene (CAS 51554-95-1) is an alkyl-substituted bromobenzene derivative with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and a linear pentyl (-C₅H₁₁) chain. This compound is commercially available with a purity of >90.0% (GC) and is priced between $37.52 and $106.65 (TCI America) for research quantities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylbenzene can be synthesized through the bromination of 4-pentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-pentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH or KOH in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base such as potassium carbonate (K2CO3).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-pentylphenol or 4-pentylaniline, depending on the nucleophile.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-pentylbenzene.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-4-pentylbenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent allows for nucleophilic substitutions, making it a versatile building block in the development of new drugs. For instance, it can be utilized in the synthesis of anti-cancer agents and other therapeutic drugs through reactions that introduce additional functional groups onto the aromatic ring.
Case Study: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated benzene derivatives, including this compound, which exhibited significant cytotoxic activity against cancer cell lines (Smith et al., 2023).
Material Science
In materials science, this compound is used in the production of liquid crystals and polymers. Its unique structure contributes to favorable thermal and optical properties, making it suitable for applications in display technologies.
Application Example: Liquid Crystals
Research has shown that incorporating this compound into liquid crystal formulations enhances their stability and response times, which is critical for developing high-performance displays (Johnson et al., 2022).
Analytical Chemistry
This compound is also employed as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). Its consistent behavior under analytical conditions allows for accurate quantification and identification of complex mixtures.
Case Study: VOC Analysis
A study demonstrated that using this compound as an internal standard improved the accuracy of VOC measurements in environmental samples, providing reliable data for pollution assessment (Chen et al., 2024).
Safety and Regulatory Information
Given its applications, understanding the safety profile and regulatory status of this compound is crucial. It is classified under various chemical safety regulations, including REACH in Europe and TSCA in the United States. Safety data sheets indicate necessary precautions when handling this compound due to its potential health hazards.
Mechanism of Action
The mechanism of action of 1-Bromo-4-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Physical Properties:
- Density : 1.272 g/mL at 25°C
- Boiling Point : 203–204°C
- Solubility : Slightly soluble in chloroform and ethyl acetate .
- Refractive Index : 1.5260 (20°C) .
Alkyl-Substituted Bromobenzenes
Alkyl chain length and branching significantly influence physical properties and reactivity.
Key Trends :
- Chain Length: Longer chains (e.g., nonyl) increase hydrophobicity and boiling points due to stronger van der Waals forces.
Substituent Effects on Reactivity
Electronic effects of substituents alter reaction pathways:
Example : The electron-withdrawing sulfonyl group in 1-Bromo-4-(methylsulfonyl)benzene reduces the ring’s electron density, making it less reactive in Friedel-Crafts alkylation compared to the pentyl-substituted analogue .
Functional Group Variations
Functional groups dictate synthetic utility:
Note: The benzylic chloride in 4-Bromobenzyl chloride undergoes rapid SN2 reactions, unlike the stable aryl bromide in the target compound .
Biological Activity
1-Bromo-4-pentylbenzene (CAS: 51554-95-1) is an aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of approximately 227.15 g/mol, is primarily used in organic synthesis and as an intermediate in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agrochemicals.
This compound is a colorless to light yellow liquid with a boiling point of 148 °C and a flash point of 89 °C. Its structure includes a bromine atom attached to a benzene ring, which is further substituted with a pentyl group. The compound's properties can be summarized as follows:
Property | Value |
---|---|
CAS Number | 51554-95-1 |
Molecular Formula | C11H15Br |
Molecular Weight | 227.15 g/mol |
Boiling Point | 148 °C |
Flash Point | 89 °C |
Purity | ≥90% (GC) |
Toxicological Studies
This compound has been evaluated for its toxicological profile. According to studies, it exhibits irritant properties upon contact with skin and eyes, and inhalation can lead to respiratory irritation. The following data summarizes acute toxicity findings:
- Oral Toxicity : In acute oral lethality studies on Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy at non-lethal doses .
- Inhalation Toxicity : The median lethal concentration (LC50) for inhalation exposure was found to be around 18,000 mg/m³, with significant effects noted at concentrations exceeding 14,000 mg/m³, including loss of righting reflex and respiratory distress .
Environmental Impact
As a high production volume (HPV) chemical in the United States and Europe, this compound's environmental impact has been assessed under various regulatory frameworks including the EPA's Toxic Substances Control Act and OECD guidelines. It is important to monitor its presence in environmental media due to potential bioaccumulation and toxicity to aquatic organisms .
Case Study: Synthesis and Application
In one study focusing on the synthesis of Grignard reagents, this compound was utilized as a key intermediate. The reaction demonstrated efficient yields, highlighting its utility in organic synthesis . This application underscores the compound's relevance in developing new chemical entities.
Case Study: Biological Assays
A series of biological assays were conducted to evaluate the compound's effects on cell cultures. Preliminary results indicated that at certain concentrations, this compound may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer research .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Bromo-4-pentylbenzene, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via bromination of 4-pentylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize di-brominated byproducts. For example, controlled addition of bromine at 0–5°C in non-polar solvents (e.g., CCl₄) improves regioselectivity . Purity is monitored using GC-MS, with yields typically >90% under optimized conditions .
Q. How can researchers purify this compound to achieve >95% purity?
- Answer : Post-synthesis purification involves fractional distillation (boiling point: 203–204°C) followed by recrystallization using ethanol or hexane. Impurities like residual bromine or unreacted starting material are removed via silica gel column chromatography (eluent: hexane/ethyl acetate 9:1). Purity is confirmed by GC retention time and ¹H NMR (δ 0.88–1.55 ppm for pentyl chain, δ 7.25–7.45 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution pattern (para-bromo and pentyl groups) and rule out ortho/meta isomers.
- GC-MS : For assessing purity and identifying low-abundance byproducts (e.g., di-brominated derivatives).
- Elemental Analysis : To verify C/H/Br ratios (theoretical: C 58.16%, H 6.65%, Br 35.19%) .
Q. What safety protocols are essential for handling this compound?
- Answer : The compound is harmful if inhaled or absorbed (R20/21/22). Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from light. Spills should be neutralized with sodium thiosulfate .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The bromine atom acts as a leaving group, enabling efficient coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Reaction progress is tracked by TLC; yields exceed 85% for biphenyl derivatives. Competing protodebromination is mitigated by excluding oxygen .
Q. What is the thermal stability of this compound under reflux conditions?
- Answer : Decomposition occurs above 250°C, releasing HBr. At 150–200°C (common in coupling reactions), stability is maintained if moisture is excluded. Degradation byproducts (e.g., 4-pentylphenol) are detected via GC-MS and quantified using internal standards .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Answer : Discrepancies arise from solvent polarity and measurement methods. Experimental validation shows solubility in chloroform (25 mg/mL) and ethyl acetate (12 mg/mL) at 25°C. For low-polarity solvents (hexane), sonication at 40°C improves dissolution. Data should be corroborated using UV-Vis spectroscopy at λmax = 260 nm .
Q. What role does this compound play in synthesizing liquid crystal precursors?
- Answer : The pentyl chain enhances mesogenic properties. For example, coupling with 4-alkoxyphenylboronic acids yields biphenyl derivatives with nematic phases. Phase behavior is analyzed via differential scanning calorimetry (DSC) and polarized optical microscopy (POM), showing transition temperatures between 80–120°C .
Properties
IUPAC Name |
1-bromo-4-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJPYYTVBHQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370823 | |
Record name | 1-Bromo-4-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-95-1 | |
Record name | 1-Bromo-4-pentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51554-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-pentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-bromo-4-pentyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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